

Technical Support Center:

Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (EDTA Tetrasodium) Solution Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenediaminetetraacetic acid tetrasodium salt hydrate*

Cat. No.: *B151916*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of **ethylenediaminetetraacetic acid tetrasodium salt hydrate** solutions. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of an EDTA tetrasodium salt solution?

A1: EDTA tetrasodium salt solutions are generally stable under recommended storage conditions.^{[1][2]} A 0.5 M stock solution with a pH of 8.5 can be stable for months when stored at 4°C. Solutions of EDTA can also be sterilized by autoclaving.

Q2: What are the main factors that affect the stability of EDTA tetrasodium salt solutions?

A2: The primary factors influencing the stability of EDTA tetrasodium salt solutions are pH, temperature, and exposure to light. Incompatible materials can also affect the solution's integrity.

Q3: How does pH affect the stability and solubility of the solution?

A3: The pH of the solution is critical for both the solubility and the chelating ability of EDTA. EDTA salts are more soluble as the pH increases. A 1% aqueous solution of tetrasodium EDTA has a pH of approximately 11.3. The ability of EDTA to chelate divalent cations increases with a higher pH, particularly in the range of pH 8 to 10. However, at very high pH levels, metal hydroxides may precipitate, competing with the EDTA chelation.

Q4: Can EDTA tetrasodium salt solutions degrade over time?

A4: Yes, degradation can occur, especially under harsh conditions such as elevated temperatures and exposure to UV light. Thermal degradation can lead to the breakdown of the EDTA molecule into various smaller compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Photodegradation, particularly of Fe(III)-EDTA complexes, can also occur upon exposure to UV and blue light.[\[7\]](#)[\[8\]](#)

Q5: What are the signs of instability or degradation in my EDTA solution?

A5: Signs of instability include precipitation (the solution becoming cloudy or forming solid particles), changes in color, or a decrease in performance (e.g., reduced chelation capacity). In non-sterile solutions, the growth of mold can also be an issue.[\[9\]](#)

Troubleshooting Guides

Issue 1: Precipitation in the EDTA Solution

Symptoms: The solution appears cloudy, or solid white particles have formed and may have settled at the bottom of the container.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Low pH	The solubility of EDTA is highly dependent on pH. Ensure the pH of your solution is sufficiently high (typically pH 8.0 or above for disodium EDTA, while tetrasodium EDTA solutions are naturally alkaline).[10][11] If precipitation is observed, check the pH and adjust with sodium hydroxide (NaOH) until the precipitate redissolves.
High Concentration	Highly concentrated EDTA solutions, especially those at or above 0.5 M, can be prone to precipitation, particularly at lower temperatures. Consider diluting the stock solution or gently warming it to redissolve the precipitate before use.
Low Temperature	Solubility decreases at lower temperatures. If the solution has been refrigerated or stored in a cold environment, allow it to warm to room temperature. Gentle warming and stirring can help redissolve the precipitate.
Highly Alkaline Conditions	While EDTA is more soluble at a higher pH, extremely high concentrations of alkali (e.g., in 33-50% NaOH solutions) can cause the tetrasodium salt to precipitate.[12] If this occurs, diluting the solution with water may help to redissolve the EDTA.

Issue 2: Suspected Degradation of the EDTA Solution

Symptoms: The solution has changed color, or its performance as a chelating agent has noticeably decreased.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Thermal Degradation	EDTA solutions can degrade at elevated temperatures. ^{[3][4][5][6][13]} Avoid prolonged exposure to high temperatures. If autoclaving, follow standard procedures and do not exceed recommended times and temperatures. Store the solution at the recommended temperature (e.g., 4°C for long-term storage).
Photodegradation	Exposure to UV and blue light, especially in the presence of metal ions like Fe(III), can cause degradation. ^{[7][8]} Store EDTA solutions in amber or opaque containers to protect them from light.
Chemical Incompatibility	EDTA solutions may be incompatible with strong oxidizing agents and certain metals such as aluminum, zinc, copper, and their alloys, which can lead to degradation or other reactions. ^{[1][14]} Ensure that the storage container and any other materials in contact with the solution are compatible.

Issue 3: Microbial Growth in the EDTA Solution

Symptoms: Visible mold or other microbial growth is present in the solution.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Lack of Sterility	Non-sterile solutions can be susceptible to microbial contamination over time. [9] Prepare solutions using sterile water and equipment. For long-term storage, sterilize the final solution by autoclaving or sterile filtration (0.22-micron filter). [10] Adding a preservative, if compatible with the application, can also prevent microbial growth.

Data Presentation

Table 1: Factors Affecting the Stability of EDTA Tetrasodium Salt Hydrate Solutions

Factor	Effect on Stability	Recommendations
pH	Crucial for solubility and chelation effectiveness. Low pH decreases solubility and chelation of some metal ions. Very high pH can lead to metal hydroxide precipitation. [15]	Maintain a pH of 8.0 or higher for optimal solubility of EDTA salts. The chelation capacity for many divalent cations increases between pH 8 and 10.
Temperature	Elevated temperatures ($>175^{\circ}\text{C}$) can cause thermal degradation. [13] Low temperatures can lead to precipitation.	Store stock solutions at 4°C for long-term stability. Avoid prolonged exposure to high temperatures.
Light	UV and blue light can cause photodegradation, especially for Fe(III)-EDTA complexes. [7] [8]	Store solutions in amber or opaque containers to protect from light.
Concentration	High concentrations (e.g., $>0.5\text{ M}$) are more prone to precipitation at lower temperatures.	For routine use, consider preparing lower concentration working solutions from a concentrated stock.
Microbial Contamination	Can occur in non-sterile solutions, leading to spoilage. [9]	Prepare solutions under sterile conditions and consider autoclaving or sterile filtration for long-term storage.
Incompatible Materials	Strong oxidizing agents and certain metals (Al, Zn, Cu, Ni) and their alloys can react with EDTA solutions. [1] [14]	Use compatible storage containers (e.g., glass or high-density polyethylene) and avoid contact with incompatible substances.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M EDTA Tetrasodium Salt Stock Solution (pH 8.0)

This protocol is adapted from standard laboratory procedures for preparing EDTA solutions.[\[10\]](#) [\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Ethylenediaminetetraacetic acid disodium salt dihydrate (EDTA•Na₂•2H₂O) (FW: 372.24 g/mol)
- Distilled or deionized water
- Sodium hydroxide (NaOH), solid pellets or a concentrated solution (e.g., 10 M)
- Magnetic stirrer and stir bar
- Beaker and graduated cylinder
- pH meter

Procedure:

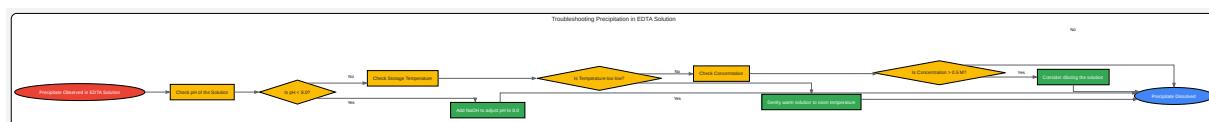
- To prepare 1 liter of 0.5 M EDTA solution, weigh out 186.1 g of EDTA•Na₂•2H₂O.
- Add the EDTA salt to 800 mL of distilled water in a beaker with a magnetic stir bar.
- Stir the mixture. The EDTA salt will not dissolve completely at this stage.
- Slowly add NaOH while monitoring the pH of the suspension. The EDTA will begin to dissolve as the pH approaches 8.0.
- Continue to add NaOH until the pH is exactly 8.0. The solution should become clear.
- Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
- Add distilled water to bring the final volume to 1 L.

- For long-term storage, sterilize the solution by autoclaving or by filtering it through a 0.22-micron filter.
- Store the solution in a tightly sealed, appropriate container at 4°C.

Protocol 2: Assessment of EDTA Solution Stability (Titer Determination)

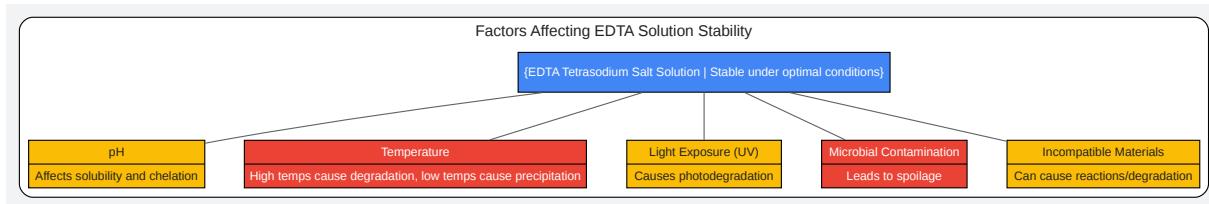
This protocol outlines a general method for determining the concentration (titer) of an EDTA solution to assess its stability over time.[\[19\]](#)

Materials:

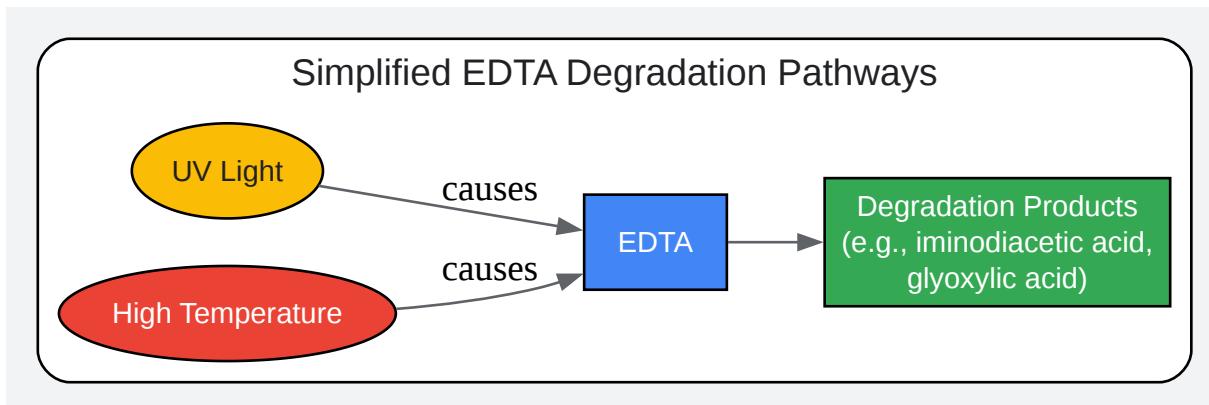

- EDTA solution to be tested
- Calcium carbonate (CaCO_3), primary standard grade, dried
- Dilute hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution
- Buffer solution (pH 10)
- Hydroxy naphthol blue indicator
- Burette, conical flask, and other standard laboratory glassware

Procedure:

- Accurately weigh a known amount of dried calcium carbonate (e.g., 0.4 g) and transfer it to a conical flask.
- Dissolve the CaCO_3 in a small amount of dilute HCl.
- Add approximately 100 mL of distilled water.
- Add a known excess volume of the EDTA solution from a burette.


- Add 15 mL of NaOH solution and a small amount of hydroxy naphthol blue indicator.
- Titrate the excess EDTA with a standardized calcium solution until the color changes from blue to violet, or alternatively, back-titrate the excess calcium with the EDTA solution.
- Calculate the molarity of the EDTA solution based on the stoichiometry of the reaction with CaCO_3 .
- By performing this titration at different time points, any decrease in the molarity of the EDTA solution, indicating degradation, can be quantified.

Visualizations



Click to download full resolution via product page

Caption: Troubleshooting workflow for precipitation issues in EDTA solutions.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the stability of EDTA tetrasodium salt solutions.

[Click to download full resolution via product page](#)

Caption: Simplified overview of EDTA degradation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. redox.com [redox.com]
- 2. EDTA tetrasodium salt(64-02-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of ethylenediaminetetraacetic acid (EDTA) and ethylenediamine disuccinic acid (EDDS) within natural UV radiation range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. my solution of EDTA micros keeps precipitating after a couple days | ScapeCrunch [scapecrunch.com]
- 10. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Preparation and Standardization of 0.1 M Disodium Eddate (EDTA) | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. northmetal.net [northmetal.net]
- 15. wellyoutech.com [wellyoutech.com]
- 16. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 17. 0.5 M EDTA (0.5 L) [protocols.io]
- 18. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 19. xylemanalytics.com [xylemanalytics.com]
- To cite this document: BenchChem. [Technical Support Center: Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (EDTA Tetrasodium) Solution Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151916#issues-with-ethylenediaminetetraacetic-acid-tetrasodium-salt-hydrate-stability-in-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com